molecular formula C5H11NaO4S3 B026401 Oxathiol CAS No. 19872-36-7

Oxathiol

Cat. No. B026401
CAS RN: 19872-36-7
M. Wt: 254.3 g/mol
InChI Key: YYMWVZQRBNARFZ-UHFFFAOYSA-M
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Description

Oxathiol, also known as 1,3-oxathiolane-2-thione, is a heterocyclic organic compound that contains a sulfur atom and a five-membered ring. It has been widely used in scientific research due to its unique properties and applications.

Mechanism Of Action

The mechanism of action of Oxathiol is not fully understood. However, it is believed to act as a thiol-containing compound that can interact with various biological molecules such as proteins, enzymes, and DNA. It can also act as a reducing agent and antioxidant, which can protect cells from oxidative stress.

Biochemical And Physiological Effects

Oxathiol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase. It has also been shown to have anti-inflammatory, antitumor, and antimicrobial activities. In addition, it has been shown to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

Oxathiol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively cheap and readily available. However, Oxathiol has some limitations. It can be toxic at high concentrations and can react with other biological molecules, which can affect the accuracy of the results.

Future Directions

There are several future directions for the research on Oxathiol. First, more studies are needed to fully understand the mechanism of action of Oxathiol. Second, more research is needed to explore the potential therapeutic applications of Oxathiol in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Third, more studies are needed to explore the potential side effects of Oxathiol and to develop safer and more effective derivatives. Finally, more research is needed to explore the potential environmental impact of Oxathiol and to develop more sustainable synthesis methods.
Conclusion:
In conclusion, Oxathiol is a unique compound that has been extensively used in scientific research due to its unique properties and applications. It has been used as a reagent in organic synthesis, as a chelating agent in analytical chemistry, and as a ligand in coordination chemistry. It has also been used in the development of new drugs and in the treatment of various diseases. While there are still many unanswered questions about the mechanism of action and potential applications of Oxathiol, it is clear that this compound has great potential for future research.

Synthesis Methods

The synthesis of Oxathiol is a straightforward process that involves the reaction between 2-chloroethanol and sodium hydrosulfide. The reaction takes place in the presence of a base such as sodium hydroxide or potassium carbonate. The product is then purified by distillation or recrystallization.

Scientific Research Applications

Oxathiol has been extensively used in scientific research due to its unique properties and applications. It has been used as a reagent in organic synthesis, as a chelating agent in analytical chemistry, and as a ligand in coordination chemistry. It has also been used in the development of new drugs and in the treatment of various diseases.

properties

CAS RN

19872-36-7

Product Name

Oxathiol

Molecular Formula

C5H11NaO4S3

Molecular Weight

254.3 g/mol

IUPAC Name

sodium;2-[2,3-bis(sulfanyl)propoxy]ethanesulfonate

InChI

InChI=1S/C5H12O4S3.Na/c6-12(7,8)2-1-9-3-5(11)4-10;/h5,10-11H,1-4H2,(H,6,7,8);/q;+1/p-1

InChI Key

YYMWVZQRBNARFZ-UHFFFAOYSA-M

Isomeric SMILES

C(CS(=O)(=O)[O-])OCC(CS)S.[Na+]

SMILES

C(CS(=O)(=O)[O-])OCC(CS)S.[Na+]

Canonical SMILES

C(CS(=O)(=O)[O-])OCC(CS)S.[Na+]

synonyms

2-(2,3-dimercaptopropoxy)ethanesulfonate sodium
oxathiol
oxatiol

Origin of Product

United States

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